molecular formula C11H20N4 B12580942 3-Butyl-1-methylpyrrolidine;cyanocyanamide CAS No. 637316-81-5

3-Butyl-1-methylpyrrolidine;cyanocyanamide

Cat. No.: B12580942
CAS No.: 637316-81-5
M. Wt: 208.30 g/mol
InChI Key: FKXKCELPYUIDSL-UHFFFAOYSA-N
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Description

3-Butyl-1-methylpyrrolidine;cyanocyanamide is a compound that has garnered interest due to its unique chemical structure and potential applications. This compound consists of a pyrrolidine ring substituted with butyl and methyl groups, along with a cyanocyanamide moiety. The combination of these functional groups imparts distinct chemical properties, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1-methylpyrrolidine;cyanocyanamide typically involves the reaction of 3-butyl-1-methylpyrrolidine with cyanocyanamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and acetonitrile. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reactants and solvents. The process is often optimized for efficiency, with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like distillation, crystallization, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-methylpyrrolidine;cyanocyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocyanamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the cyanocyanamide group.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

3-Butyl-1-methylpyrrolidine;cyanocyanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Butyl-1-methylpyrrolidine;cyanocyanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyanocyanamide group is particularly reactive, allowing the compound to participate in multiple biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-1-methylpyrrolidinium dicyanamide
  • 1-Butyl-3-methylimidazolium dicyanamide
  • Pyrrolidine derivatives with different substituents

Uniqueness

3-Butyl-1-methylpyrrolidine;cyanocyanamide is unique due to the presence of both butyl and methyl groups on the pyrrolidine ring, along with the cyanocyanamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

637316-81-5

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

3-butyl-1-methylpyrrolidine;cyanocyanamide

InChI

InChI=1S/C9H19N.C2HN3/c1-3-4-5-9-6-7-10(2)8-9;3-1-5-2-4/h9H,3-8H2,1-2H3;5H

InChI Key

FKXKCELPYUIDSL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCN(C1)C.C(#N)NC#N

Origin of Product

United States

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